2-Aminobutyric acid is a natural product found in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms with data available.
Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.
DL-2-Aminobutyric acid
CAS No.: 80-60-4
Cat. No.: VC8473288
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80-60-4 |
|---|---|
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| IUPAC Name | 2-aminobutanoic acid |
| Standard InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
| Standard InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)N |
| Canonical SMILES | CCC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
DL-2-Aminobutyric acid (CAS No. 2835-81-6) is characterized by a four-carbon chain with an amino group (-NH) at the α-position and a carboxylic acid group (-COOH) at the terminal carbon. Its crystalline powder form exhibits a melting point of 291°C (with decomposition) and a density of 1.230 g/cm³ . The compound demonstrates high solubility in water (210 g/L at 25°C) but limited solubility in alcohols and oils, making it suitable for aqueous-phase applications .
Stereochemical and Electronic Features
The racemic nature of DL-2-aminobutyric acid results in optical inactivity (), distinguishing it from its enantiopure counterparts like L-(+)-2-aminobutyric acid () . Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) basis set reveal a planar geometry optimized for charge delocalization, with frontier molecular orbitals (FMOs) indicating a HOMO-LUMO energy gap of 5.2 eV . This gap correlates with the compound’s electrophilicity index (), suggesting moderate reactivity toward nucleophilic agents .
Table 1: Key Physicochemical Properties of DL-2-Aminobutyric Acid
| Property | Value |
|---|---|
| Molecular Weight | 103.12 g/mol |
| Melting Point | 291°C (dec.) |
| Boiling Point | 215.2 ± 23.0°C (Predicted) |
| pKa | 2.29 (at 25°C) |
| Solubility in Water | 210 g/L |
| Refractive Index | 1.465 (Estimate) |
Synthesis and Industrial Production
DL-2-Aminobutyric acid is synthesized via Strecker amino acid synthesis or isolated from natural sources such as whale tendon proteins . Industrial production leverages hydrolysis of corresponding nitriles, followed by racemization to yield the DL-form. The compound’s flavor-enhancing properties—particularly its ability to mimic maple sugar when combined with glucose—have driven its use in the food industry as a flavor additive .
Spectroscopic Characterization
Vibrational and Infrared Analysis
Fourier Transform Infrared (FTIR) spectroscopy identifies characteristic vibrational modes, including N-H stretching at 3350 cm and asymmetric COO stretching at 1580 cm . Total Potential Energy Distribution (PED) analysis assigns 78% of the vibrational energy to C-N stretching and NH rocking modes, confirming the amino group’s dynamic role .
UV-Vis and Charge Transfer Studies
UV spectroscopy in dimethyl sulfoxide (DMSO) and methanol reveals a strong absorption band at 210 nm, attributed to electronic transitions. Time-Dependent DFT (TD-DFT) simulations using the IEPCM solvent model show a bathochromic shift of 12 nm in polar solvents, consistent with experimental data .
Thermodynamic and Reactivity Profiles
Thermodynamic parameters computed via the Atomistica online calculator indicate an enthalpy () of -450.2 kJ/mol and Gibbs free energy () of -380.6 kJ/mol at 298 K . The compound’s heat capacity () increases linearly with temperature, reaching 150.3 J/mol·K at 500 K, reflecting enhanced molecular vibrations at elevated temperatures .
Reactivity analyses using Fukui functions and Molecular Electrostatic Potential (MEP) maps identify the amino nitrogen and carbonyl oxygen as nucleophilic and electrophilic hotspots, respectively . Natural Bond Orbital (NBO) analysis further reveals stabilizing interactions between lone pairs of the amino group and antibonding orbitals of adjacent C-H bonds, with an energy stabilization of 28.6 kcal/mol .
Biomedical Applications and Clinical Relevance
Molecular Docking and Protein Interactions
Molecular docking studies reveal that DL-2-aminobutyric acid binds to osteogenic proteins (e.g., alkaline phosphatase) with a binding energy of -4.9 kcal/mol, primarily through hydrogen bonds with Arg145 and hydrophobic interactions with Leu243 . These interactions suggest potential therapeutic applications in bone regeneration.
Industrial and Flavor Chemistry Applications
The compound’s ability to impart a caramel-like sweetness has made it a staple in flavor formulations. In combination with glucose, it replicates maple syrup flavors, finding use in baked goods and confectioneries . Its non-toxic profile and high aqueous solubility further support its adoption in food-safe applications.
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